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Compound of Interest

4-Desmethoxy-4-chloro
Compound Name:

Omeprazole
CAS No.: 863029-89-4
Cat. No.: B194810

Get Quote

Executive Summary

Obijective: To establish a robust, validated High-Performance Liquid Chromatography (HPLC)
protocol for the specific quantification of Omeprazole Impurity H (EP nomenclature), chemically
identified as 4-Desmethoxy-4-chloro Omeprazole.

Significance: Omeprazole Impurity H is a critical process-related impurity arising from the
synthesis of the pyridine intermediate. Unlike oxidative degradants (like Impurity D or E),
Impurity H is introduced during the nucleophilic substitution steps of the active pharmaceutical
ingredient (API) manufacturing. Due to the presence of the chlorine atom, its lipophilicity and
potential toxicological profile differ from the parent molecule, necessitating strict control under
ICH Q3A(R2) guidelines.

Audience: Analytical Chemists, QC Managers, and Process Development Scientists.

Chemical Basis & Causality[1]
Identity of the Analyte[1][2][3]
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o Common Name: Omeprazole Impurity H (EP)[1][2][3][4][5][6]

e Chemical Name: 2-[(RS)-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-5-methoxy-1H-
benzimidazole.[2][6]

e CAS Number: 863029-89-4[1][2][3][4]1[5][6]
e Molecular Formula: C16H16CIN302S[2][5][6]

e Molecular Weight: 349.84 g/mol [2][4][5]

Structural Divergence & Separation Logic

The separation of Impurity H from Omeprazole relies on the difference in lipophilicity induced
by the substituent at the 4-position of the pyridine ring.

o Omeprazole: Contains an electron-donating Methoxy (-OCHs) group.
e Impurity H: Contains an electron-withdrawing Chloro (-Cl) group.

Chromatographic Implication: The Chloro-substituent significantly increases the hydrophobicity
of the molecule compared to the Methoxy-analog. Consequently, in Reversed-Phase
chromatography (RP-HPLC), Impurity H will exhibit a longer retention time (higher k') than
Omeprazole. The method utilizes a C8 stationary phase at pH 7.6 to maximize the hydrophobic
selectivity while ensuring the benzimidazole moiety remains partially non-ionized, improving
peak shape.

Impurity Origin Pathway

Impurity H is a "Process-Related Impurity.”[7] It typically originates from the incomplete
methoxylation of the 4-nitro or 4-chloro pyridine precursor, or a side reaction during the
chlorination of the hydroxymethyl pyridine intermediate.
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Figure 1: Synthetic origin of Impurity H showing the divergence at the pyridine intermediate
stage.

Experimental Protocol
Reagents and Equipment

o HPLC System: Agilent 1260 Infinity Il or Waters Alliance 2695 (Quaternary pump,
DAD/VWD).

e Column: Waters Symmetry C8, 5 um, 4.6 x 150 mm (or equivalent L7 USP packing). Note:
C8 is preferred over C18 to reduce the excessive retention of the highly lipophilic Impurity H.

e Reagents:

[e]

Disodium hydrogen phosphate (NazHPOa4), AR Grade.

o

Phosphoric Acid (H3POa4), 85%, HPLC Grade.

[¢]

Acetonitrile (ACN), HPLC Gradient Grade.

[¢]

Milli-Q Water (TOC < 5 ppb).

Chromatographic Conditions (EP Aligned)

This method is adapted from the European Pharmacopoeia (EP) monograph for Omeprazole,
optimized for the resolution of late-eluting impurities.
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Parameter Setting Rationale
) Ensures stable baseline for
Mode Isocratic ) ] ]
low-level impurity detection.
pH 7.6 is critical for the stability
) Phosphate Buffer pH 7.6 : ACN  of Omeprazole (acid-labile).
Mobile Phase )
(73 : 27 viv) 27% ACN provides adequate
elution strength for Impurity H.
Standard flow for 4.6mm ID
Flow Rate 1.0 mL/min columns to maintain theoretical

plates.

Column Temp

25°C (Ambient)

Higher temperatures may
degrade Omeprazole on-

column.

Isosbestic point region;

Detection UV @ 280 nm maximizes sensitivity for the
benzimidazole chromophore.
High volume to meet LOQ
Injection Vol 20 pL requirements for trace
impurities (0.15% limit).
] ) Impurity H is late-eluting (RRT
Run Time ~ 45 minutes

~2.0-3.0).

Preparation of Solutions

Buffer Solution (pH 7.6):
e Dissolve 1.4 g of Disodium hydrogen phosphate (NazHPOQOa4) in 2000 mL of Milli-Q water.

e Adjust pH to 7.6 £ 0.05 using dilute Phosphoric Acid.

e Filter through a 0.45 pm Nylon membrane filter.

Mobile Phase:
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Mix 730 mL of Buffer Solution with 270 mL of Acetonitrile. Degas by sonication for 10 minutes.

Standard Stock Solution (Impurity H):

e Weigh accurately 5.0 mg of Omeprazole Impurity H Reference Standard.
e Transfer to a 100 mL volumetric flask.
» Dissolve in 20 mL Acetonitrile (sonicate if necessary).

¢ Dilute to volume with Mobile Phase. (Conc: 50 pg/mL).

Sample Solution:

» Weigh 20.0 mg of Omeprazole API or crushed tablet powder equivalent.

Transfer to a 10 mL volumetric flask.

Add 2 mL Acetonitrile to dissolve.

Add 5 mL Buffer (pH 9.0 or Mobile Phase) immediately to stabilize.

Dilute to volume with Mobile Phase. (Conc: 2000 pg/mL).

o Critical Note: Prepare fresh. Omeprazole degrades rapidly in acidic or neutral agueous
solutions if not buffered immediately.

Analytical Workflow & System Suitability
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Figure 2: Step-by-step analytical workflow ensuring sample stability and accurate detection.[8]
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System Suitability Criteria (SST)

Before analyzing samples, inject the Standard Solution (6 replicates) and verify:

Parameter Acceptance Criteria

Retention Time (Impurity H) + 5% of established RT (Typically ~15-20 min)
Tailing Factor NMT 1.5

Theoretical Plates NLT 3000

% RSD (Area) NMT 2.0%

Resolution (Rs) > 2.0 between Omeprazole and nearest peak

Method Validation Summary

The following data represents typical validation performance characteristics for this method
structure.

Linearity & Range

e Range: LOQ to 150% of the specification limit (0.15%).
o Regression:
o Correlation Coefficient (
): >0.999
Sensitivity[10]
e Limit of Detection (LOD): ~ 0.03 pg/mL (S/N ratio 3:1)

o Limit of Quantification (LOQ): ~ 0.10 pg/mL (S/N ratio 10:1)

Specificity (Relative Retention Times)
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Peak Name Approx. RRT (vs Omeprazole)
Omeprazole 1.00

Impurity D (Sulfone) ~0.85

Impurity E (N-Oxide) ~1.30

Impurity H (Chloro) ~2.10-2.50

Note: Impurity H elutes significantly later due to the chloro-substitution.

Troubleshooting & Causality Analysis

Issue

Probable Cause

Corrective Action

Peak Splitting (Omeprazole)

Sample solvent mismatch or

pH instability.

Ensure sample is dissolved in
ACN first, then immediately
buffered. Do not use pure

water.

Drifting Retention Times

pH fluctuation in mobile phase.

Phosphate buffer is sensitive
to temperature. Ensure pH is
adjusted at 25°C.

Impurity H Not Detected

Run time too short.

Extend run time to 2.5x the
retention time of Omeprazole.

Impurity H is strongly retained.

[2]

High Backpressure

Buffer precipitation in ACN.

Ensure proper mixing order:
Add ACN to Buffer, not Buffer
to ACN. Filter before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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